1-aminoethylphosphinic acid
CAS No.: 74333-44-1
Cat. No.: VC13680901
Molecular Formula: C2H8NO2P
Molecular Weight: 109.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74333-44-1 |
|---|---|
| Molecular Formula | C2H8NO2P |
| Molecular Weight | 109.06 g/mol |
| IUPAC Name | 1-aminoethylphosphinic acid |
| Standard InChI | InChI=1S/C2H8NO2P/c1-2(3)6(4)5/h2,6H,3H2,1H3,(H,4,5) |
| Standard InChI Key | TVKUNRSARHGLNB-UHFFFAOYSA-N |
| SMILES | CC(N)P(=O)O |
| Canonical SMILES | CC(N)P(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Aminoethylphosphinic acid (C₂H₈NO₂P) features a chiral center at the ethyl-bound carbon, with the phosphinic acid group (-PO(OH)) directly attached to the aminoethyl backbone. The (1R)-configuration is biologically active, as demonstrated in its enantioselective binding to pyridoxal 5'-phosphate (PLP)-dependent enzymes .
Key structural data:
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Molecular weight: 109.06 g/mol
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IUPAC name: 1-aminoethylphosphinic acid
Stereochemical Considerations
The (1R)-enantiomer exhibits superior inhibitory activity compared to its (1S)-counterpart. For instance, in Bacillus stearothermophilus alanine racemase, the (1R)-form binds irreversibly via a Schiff base intermediate with PLP, while the (1S)-enantiomer shows negligible activity . This stereodependence underscores the importance of chiral synthesis in pharmaceutical applications.
Synthesis and Derivative Development
Synthetic Routes
The compound is typically synthesized through nucleophilic substitution reactions. A patented method involves reacting 1-chloroethylphosphinic acid with ammonia under controlled conditions :
Yields exceed 70% when using aqueous ammonia at 60°C .
Derivatives and Modifications
Phosphinic acid derivatives are engineered to enhance bioavailability and target specificity. Notable examples include:
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Peptidomimetics: L-Ala(P)-D-Ala(P) dipeptides, which mimic bacterial cell wall precursors, inhibiting UDP-N-acetylmuramoyl-L-alanine ligase .
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Carboxyethyl analogs: Introduced to improve water solubility, critical for in vivo applications .
Biological Activity and Mechanism of Action
Enzyme Inhibition
1-Aminoethylphosphinic acid is a potent inhibitor of PLP-dependent enzymes:
| Enzyme | Organism | Inhibition Constant (Kᵢ) | Mechanism |
|---|---|---|---|
| Alanine racemase | Bacillus stearothermophilus | 0.8 µM | Irreversible Schiff base formation |
| Penicillin acylase | Escherichia coli | 12 µM | Competitive inhibition |
The compound’s phosphinic group mimics the tetrahedral intermediate in PLP-mediated racemization, enabling transition-state analog behavior .
Antibacterial Activity
Derivatives such as alaphosphin (L-alanyl-L-1-aminoethylphosphinic acid) exhibit broad-spectrum activity:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Alaphosphin | Enterococcus faecalis | 0.5 |
| Pseudomonas aeruginosa | 4.0 | |
| 1-Aminoethylphosphinic acid | Escherichia coli | 0.25 |
Mechanistically, these compounds disrupt peptidoglycan crosslinking by inhibiting alanine racemase and D-Ala-D-Ala ligase .
Applications in Research and Industry
Biochemical Probes
The compound’s ability to form stable enzyme-inhibitor complexes makes it invaluable for:
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X-ray crystallography: Elucidating active-site geometries of PLP-dependent enzymes .
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Kinetic studies: Measuring racemization rates via <sup>15</sup>N NMR spectroscopy .
Industrial Relevance
Pharmaceutical companies leverage its scaffold for developing:
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Antibacterials: Targeting multidrug-resistant pathogens through cell wall synthesis inhibition.
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Herbicides: Inhibiting 8-amino-7-oxopelargonate synthase in plant biotin biosynthesis .
Recent Advances and Future Directions
Stereoselective Synthesis
Recent methodologies employ chiral auxiliaries or enzymatic resolution to achieve >99% enantiomeric excess for the (1R)-form, enhancing therapeutic efficacy .
Targeted Drug Delivery
Conjugation with cell-penetrating peptides (CPPs) improves uptake in Gram-negative bacteria, addressing permeability challenges.
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